4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one
Description
Properties
IUPAC Name |
4-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2OS/c1-10-7(11)6-12-8(10)2-4-9-5-3-8/h9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBWTXKOMIVZKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CSC12CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one typically involves a one-pot three-component condensation reaction. This method includes the condensation of N-benzylpiperidone, an appropriate amine, and thioglycolic acid in toluene under reflux conditions using a Dean-Stark trap to remove water . The reaction conditions are carefully controlled to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for 4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted spirocyclic compounds .
Scientific Research Applications
Anti-Ulcer Activity
The primary application of 4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one is in the treatment of gastric ulcers. Studies have shown that this compound exhibits anti-ulcer properties comparable to established treatments such as omeprazole.
Synthesis and Mechanism:
- The compound is synthesized through a one-pot three-component condensation reaction involving N-benzylpiperidone, an amine, and thioglycolic acid in toluene under reflux conditions. This method facilitates the formation of the spirocyclic structure while removing water via a Dean-Stark trap.
- In vitro and in vivo studies indicate that the compound's mechanism may involve modulation of cellular signaling pathways related to ulcer formation and healing. It appears to interact with specific biomolecules, influencing gene expression and cellular responses associated with ulcer pathology.
Case Study:
In a study involving an indomethacin-induced stomach ulcer model, derivatives of this compound demonstrated significant ulcer healing effects, suggesting its potential as a therapeutic agent for gastrointestinal disorders.
Neurological Applications
Another promising application is in the field of neurology, particularly as a muscarinic acetylcholine receptor agonist. This class of compounds has been investigated for their potential role in treating Alzheimer's disease.
Mechanism of Action:
- Research indicates that 4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one may activate M1 muscarinic receptors, which are crucial for cognitive function and memory. Activation of these receptors has been linked to improved cognitive outcomes in models of Alzheimer's disease.
Case Study:
In preclinical trials, compounds similar to 4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one have shown efficacy in reducing amyloid-beta and tau pathologies in the brain, which are hallmarks of Alzheimer's disease . This suggests a dual role for the compound in both enhancing cognitive function and mitigating neurodegenerative processes.
Synthesis and Structural Characteristics
The synthesis of 4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one typically involves:
| Reagent | Role |
|---|---|
| N-benzylpiperidone | Key building block |
| Thioglycolic acid | Provides sulfur atom |
| Amine | Contributes to nitrogen framework |
| Toluene | Solvent for reaction |
The unique spirocyclic structure allows for diverse modifications, leading to derivatives with enhanced pharmacological properties.
Mechanism of Action
The mechanism of action of 4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one involves its interaction with biological targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, inhibiting or modulating the activity of these targets. This interaction can lead to therapeutic effects, such as the reduction of gastric acid secretion in the case of its anti-ulcer activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Variations in Spirocyclic Thiazolidinones
The spirocyclic thiazolidinone scaffold is highly versatile, with modifications at positions 4, 8, and the substituents on the fused aromatic rings significantly altering bioactivity. Below is a comparison of key analogues:
Key Observations :
Yield Comparison :
- AF267B : ~70% yield using stereoselective alkylation .
- 8-Benzyl derivatives : 65–75% yields via Mannich reactions .
Anticancer Activity
Antimicrobial Activity
| Compound | Microbial Strain (MIC) | Reference |
|---|---|---|
| Spiclomazine | Staphylococcus aureus (50 µg/mL) | |
| Bis-spirothiazolidines | Candida albicans (10 µg/mL, superior to fluconazole) |
Notable Findings:
Biological Activity
Overview
4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one (CAS Number: 802889-03-8) is a synthetic compound notable for its unique spirocyclic structure, which includes a sulfur atom and two nitrogen atoms. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of gastrointestinal disorders such as ulcers. The biological activity of this compound is primarily attributed to its anti-ulcer properties, which have been demonstrated in various studies.
Chemical Structure and Properties
The structural formula of 4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one can significantly influence its biological activity. The presence of a methyl group at the 4-position is believed to enhance its reactivity and selectivity towards biological targets.
| Property | Description |
|---|---|
| IUPAC Name | 4-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one |
| Molecular Formula | C8H14N2OS |
| Molecular Weight | 174.27 g/mol |
| CAS Number | 802889-03-8 |
The exact mechanism of action of 4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one remains to be fully elucidated; however, it is thought to involve interactions with specific enzymes and receptors that modulate gastric acid secretion and promote ulcer healing. Studies indicate that it may inhibit certain enzymes involved in metabolic pathways related to ulcer formation.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown the ability to inhibit enzymes involved in nucleic acid and protein synthesis, impacting cellular metabolism.
- Receptor Interaction : It likely interacts with receptors that play a role in gastrointestinal health, influencing signaling pathways related to ulcer pathology.
Anti-Ulcer Activity
Research has primarily focused on the anti-ulcer effects of this compound. In laboratory assays, it has demonstrated efficacy comparable to established anti-ulcer drugs such as omeprazole.
Case Study Findings :
- In Vivo Studies : Animal models treated with 4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one exhibited significant reductions in ulcer formation compared to control groups.
- Cell Culture Assays : The compound influenced cell signaling pathways associated with ulcer healing, promoting cellular proliferation and migration.
Comparative Analysis with Similar Compounds
The uniqueness of 4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one is highlighted when compared with structurally similar compounds:
| Compound Name | Key Features |
|---|---|
| 1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride | Contains an oxygen atom instead of sulfur |
| Thiazolidin-4-one derivatives | Exhibits anti-ulcer activity but differs structurally |
Safety Profile
While promising in terms of biological activity, safety considerations are crucial. The compound has been classified under various hazard categories:
- Acute Toxicity (Oral) : Category 4
- Skin Corrosion/Irritation : Category 2
- Eye Damage/Irritation : Category 2A
- Respiratory Irritation : Category 3
These classifications necessitate caution during handling and application.
Q & A
Basic: What are the recommended synthetic routes for 4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one, and how can intermediates be validated?
Answer:
Synthesis of spirocyclic compounds like this typically involves cyclization reactions or ring-closing metathesis. For example, analogous spiro compounds (e.g., 8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione derivatives) are synthesized via multi-step protocols involving condensation, cyclization, and functional group modifications . Key intermediates should be validated using NMR spectroscopy (to confirm regioselectivity) and mass spectrometry (to verify molecular weight). Purity can be assessed via HPLC with UV detection. For novel intermediates, X-ray crystallography may resolve structural ambiguities .
Advanced: How can researchers resolve contradictions in reported pharmacological data for this compound?
Answer:
Contradictions in bioactivity data (e.g., conflicting IC50 values) may arise from assay variability, impurities, or differential stereochemistry. To address this:
- Perform dose-response studies under standardized conditions (e.g., pH, temperature, cell lines).
- Use high-purity batches (>98%, validated via LC-MS).
- Conduct chiral HPLC to isolate enantiomers and test their individual activities.
- Cross-reference findings with structural analogs (e.g., 8-methyl-2,8-diazaspiro[4.5]decan-3-one derivatives) to identify structure-activity relationships (SARs) .
Basic: What analytical techniques are critical for characterizing this compound’s physicochemical properties?
Answer:
Essential techniques include:
- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm spirocyclic structure and substituent positions.
- Mass spectrometry (ESI-TOF) for molecular ion verification.
- Thermogravimetric analysis (TGA) to assess thermal stability.
- HPLC-PDA for purity quantification and detection of degradation products.
For solubility and logP, use shake-flask methods with UV/Vis detection .
Advanced: How can environmental fate studies be designed to evaluate this compound’s ecological impact?
Answer:
Adopt methodologies from long-term environmental projects (e.g., INCHEMBIOL):
- Phase I (Lab): Determine hydrolysis rates (pH 5–9), photolysis (UV-Vis irradiation), and biodegradation (OECD 301D test).
- Phase II (Field): Model environmental distribution using quantitative structure-activity relationship (QSAR) tools.
- Phase III (Ecotoxicology): Assess toxicity across trophic levels (e.g., Daphnia magna, algae) via OECD 201–203 guidelines .
Basic: What theoretical frameworks guide the study of this compound’s reactivity?
Answer:
Reactivity studies should integrate:
- Hückel’s rule for aromaticity in heterocyclic systems.
- Frontier molecular orbital (FMO) theory to predict nucleophilic/electrophilic sites.
- Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states in ring-opening reactions.
Compare results with structurally related spiro compounds (e.g., 1,4-dioxa-8-azaspiro[4.5]decane derivatives) to identify trends .
Advanced: How can researchers design a multi-omics approach to study this compound’s cellular targets?
Answer:
Combine:
- Chemoproteomics: Use photoaffinity probes to capture protein targets.
- Metabolomics: Track metabolic perturbations via LC-HRMS in cell lines.
- Transcriptomics: Apply RNA-seq to identify differentially expressed genes post-treatment.
Validate findings with CRISPR-Cas9 knockout models and surface plasmon resonance (SPR) for binding affinity measurements .
Basic: What are the best practices for ensuring compound stability during storage?
Answer:
- Store under argon at –20°C in amber vials to prevent oxidation and photodegradation.
- Conduct accelerated stability studies (40°C/75% RH for 6 months) per ICH Q1A guidelines.
- Monitor degradation via HPLC-ELSD and NMR every 3 months.
For hygroscopic batches, use lyophilization and store with desiccants .
Advanced: How can contradictory computational vs. experimental solubility data be reconciled?
Answer:
Discrepancies often arise from force field inaccuracies or polymorphic forms. Mitigate by:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
